2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid
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Overview
Description
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid is a complex organic compound with the molecular formula C13H21NO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
The synthesis of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable precursor.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using tert-butyl chloroformate in the presence of a base.
Cyclopropanation: The cyclopropane ring is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets .
Comparison with Similar Compounds
Similar compounds include:
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a cyclopropane ring.
1-(tert-Butoxycarbonyl)-2-pyrrolidinone: This compound features a pyrrolidinone ring instead of a pyrrolidine ring.
The uniqueness of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)cyclopropanecarboxylic acid lies in its cyclopropane ring, which imparts distinct reactivity and potential biological activity .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-4-5-10(14)8-7-9(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGKKFAANDQUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781122-64-2 |
Source
|
Record name | 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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